molecular formula C4H4F6N4 B12673960 2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide CAS No. 4314-26-5

2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide

Cat. No.: B12673960
CAS No.: 4314-26-5
M. Wt: 222.09 g/mol
InChI Key: MLFPPBBRUBCZBY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide is a fluorinated hydrazide derivative characterized by two trifluoroethyl groups and an imidoyl-hydrazide backbone. This compound’s structure confers unique physicochemical properties, including high electronegativity and lipophilicity, which are advantageous in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions of trifluoroethylamine derivatives with hydrazide precursors under controlled conditions, as seen in analogous compounds .

Properties

CAS No.

4314-26-5

Molecular Formula

C4H4F6N4

Molecular Weight

222.09 g/mol

IUPAC Name

N'-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroethanimidamide

InChI

InChI=1S/C4H4F6N4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h(H2,11,13)(H2,12,14)

InChI Key

MLFPPBBRUBCZBY-UHFFFAOYSA-N

Isomeric SMILES

C(=N\N=C(/N)\C(F)(F)F)(\N)/C(F)(F)F

Canonical SMILES

C(=NN=C(C(F)(F)F)N)(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide typically involves the reaction of trifluoroacetimidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include trifluoroacetic acid derivatives, hydrazine derivatives, and various substituted trifluoromethyl compounds .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s ability to form stable complexes with enzymes and other proteins, thereby affecting their activity. The pathways involved include inhibition of specific enzymes and modulation of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this section compares 2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide with three structurally related compounds:

N-Substituted 2,2,2-Trifluoroethanimidic Acid Hydrazides (e.g., Compound 2-4 in )

  • Structure : These derivatives feature a trifluoroethyl group linked to an amidrazone moiety, with variable N-substituents (aryl, alkyl, or methoxycarbonyl).
  • Reactivity : Unlike the target compound, these derivatives undergo oxidative cyclization with tert-butyl hypochlorite to form trifluoromethylated heterocycles like 1,2,4-benzotriazines or triazoles .
  • Applications : Used as precursors for nitrogen-containing heterocycles in agrochemicals and pharmaceuticals.

2,2,2-Trifluoro-N'-(2-Nitrophenyl)-N'-phenylacetohydrazide ()

  • Structure : Contains a phenylnitro group instead of a trifluoroethanimidoyl substituent.
  • Synthesis : Prepared via nucleophilic substitution of 2,2,2-trifluoroacetohydrazide with 1-fluoro-2-nitrobenzene.
  • Thermal Stability : Exhibits a melting point of 90.5°C (onset), lower than the target compound’s predicted stability due to nitro group steric effects .

N'-(2,2,2-Trifluoroethanimidoyl)benzenesulfonohydrazide ()

  • Structure : Incorporates a benzenesulfonyl group instead of a second trifluoroethyl moiety.
  • Physicochemical Properties: Higher polarity and water solubility due to the sulfonohydrazide group, contrasting with the target compound’s lipophilicity.
  • Biological Relevance: Sulfonohydrazides are known for antimicrobial activity, whereas trifluoroethyl derivatives are prioritized for metabolic stability in drug design .

Comparative Data Table

Property Target Compound N-Substituted Trifluoroethanimidic Acid Hydrazides 2-Nitrophenyl Derivative Benzenesulfonohydrazide
Molecular Formula C₅H₅F₆N₃O Variable (e.g., C₉H₇F₃N₄O) C₁₄H₁₀F₃N₃O₂ C₈H₇F₃N₂O₂S
Key Functional Groups Trifluoroethyl, imidoyl-hydrazide Trifluoroethyl, amidrazone Trifluoroacetohydrazide, nitro Trifluoroethyl, sulfonohydrazide
Melting Point Predicted >100°C (estimated) Not reported 90.5°C Not reported
Reactivity Stable under mild conditions Oxidative cyclization to heterocycles Base-sensitive nitro group Acid/base-stable sulfonyl group
Applications Drug intermediates, fluorinated materials Heterocycle synthesis Photostability studies Antimicrobial agents

Research Findings and Mechanistic Insights

  • Cyclization Pathways : The target compound’s structural rigidity limits cyclization compared to N-substituted derivatives, which form triazines or triazoles via N-chloro intermediates .
  • Biological Performance: Fluorinated hydrazides like the target compound exhibit enhanced blood-brain barrier penetration compared to sulfonohydrazides, as seen in CNS drug candidates .
  • Thermal Stability : The trifluoroethyl groups confer higher thermal stability than nitro-substituted analogs, which decompose near 100°C due to nitro group instability .

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